2-(4-Acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetonitrile
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Overview
Description
2-(4-Acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetonitrile is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with an acetonitrile group. The presence of the acetyl and dimethyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetonitrile typically involves the reaction of hydrazine derivatives with acetic anhydride. The process begins with the formation of a hydrazinecarbothioamide intermediate, which then reacts with acetic anhydride to form the desired oxadiazole compound . The reaction conditions usually require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to increased efficiency and reduced production costs. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The acetyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents to the acetyl or dimethyl groups.
Scientific Research Applications
2-(4-Acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The acetyl and dimethyl groups may enhance the compound’s binding affinity and specificity, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(4-Acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetonitrile: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
2-(4-Acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-triazol-2-yl)acetonitrile: Contains a triazole ring, offering different chemical properties and reactivity.
Uniqueness
The uniqueness of 2-(4-Acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetonitrile lies in its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar heterocyclic compounds.
Properties
CAS No. |
130781-62-3 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.195 |
IUPAC Name |
2-(4-acetyl-5,5-dimethyl-1,3,4-oxadiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C8H11N3O2/c1-6(12)11-8(2,3)13-7(10-11)4-5-9/h4H2,1-3H3 |
InChI Key |
JMBCLEOZWCZAII-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC(=N1)CC#N)(C)C |
Synonyms |
1,3,4-Oxadiazole-2-acetonitrile, 4-acetyl-4,5-dihydro-5,5-dimethyl- |
Origin of Product |
United States |
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